![molecular formula C14H11Cl2NO B5667183 N-(3,4-dichlorophenyl)-2-methylbenzamide CAS No. 71267-58-8](/img/structure/B5667183.png)
N-(3,4-dichlorophenyl)-2-methylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of "N-(3,4-dichlorophenyl)-2-methylbenzamide" and its derivatives involves several key steps, including condensation, acylation, and characterization through spectroscopic techniques such as IR, 1H and 13C NMR. A notable synthesis process involves the preparation of thiourea derivatives through specific reactions characterized by IR and NMR spectroscopy, highlighting the versatility and complexity of synthesizing this compound and its analogs (Yusof et al., 2010).
Molecular Structure Analysis
The molecular structure of "N-(3,4-dichlorophenyl)-2-methylbenzamide" derivatives, specifically thiourea derivatives, has been determined using single crystal X-ray diffraction. This analysis revealed that these compounds crystallize in specific systems with defined space groups, adopting distinct configurations that influence their chemical behavior and reactivity. The detailed molecular structure analysis offers insight into the spatial arrangement and electronic configuration of the atoms within the molecule (Yusof et al., 2010).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-4-2-3-5-11(9)14(18)17-10-6-7-12(15)13(16)8-10/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWQYFNBZPYSQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353863 |
Source
|
Record name | N-(3,4-dichlorophenyl)-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71267-58-8 |
Source
|
Record name | N-(3,4-dichlorophenyl)-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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